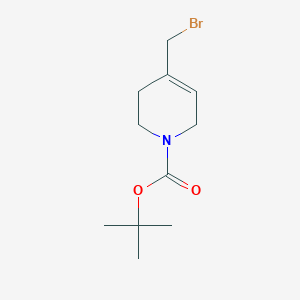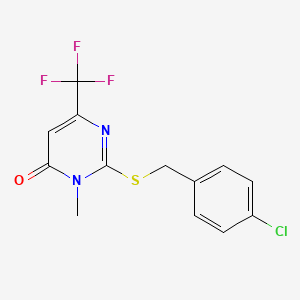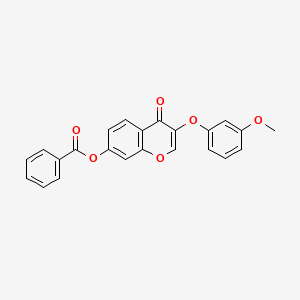
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate, also known as MOCPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Chemical Reactivity
- Unique Synthesis Methods : The research by Pelter et al. (1997) demonstrates a unique process for synthesizing 8a-methoxy-2H,6H-chromen-6-ones utilizing phenolic oxidation, highlighting innovative approaches to create chromene derivatives that could potentially apply to compounds like 3-(3-methoxyphenoxy)-4-oxo-4H-chromen-7-yl benzoate (Pelter, Hussain, Smith, & Ward, 1997).
Biological Activities and Applications
- Anti-Juvenile Hormone Activity : Furuta et al. (2010) synthesized and evaluated the biological activities of ethyl 4-[(6-substituted 2,2-dimethyl-2H-chromen-7-yl)methoxy]benzoates, demonstrating precocious metamorphosis-inducing activity in silkworm larvae. This study indicates the potential biological activity of chromene derivatives in hormonal regulation and developmental processes (Furuta, Fujita, Ibushi, Shiotsuki, Yamada, & Kuwano, 2010).
Environmental Impact and Degradation
- Oxidation and Environmental Degradation : Pillar and Guzman (2017) explored the oxidation of substituted catechols, including methoxyphenols, at the air-water interface, providing insights into the environmental degradation and reaction mechanisms of phenolic compounds. This research could be relevant for understanding the environmental fate of compounds like this compound (Pillar & Guzman, 2017).
Potential Applications in Material Science
- Fluorescence Properties : Shi, Liang, and Zhang (2017) investigated the synthesis and fluorescence properties of benzo[c]coumarin carboxylic acids, including chromene derivatives. The study demonstrates the potential use of chromene compounds in developing fluorescent materials for various applications (Shi, Liang, & Zhang, 2017).
properties
IUPAC Name |
[3-(3-methoxyphenoxy)-4-oxochromen-7-yl] benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O6/c1-26-16-8-5-9-17(12-16)28-21-14-27-20-13-18(10-11-19(20)22(21)24)29-23(25)15-6-3-2-4-7-15/h2-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHJNAQILDRQNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-3-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)propanamide](/img/structure/B2969244.png)
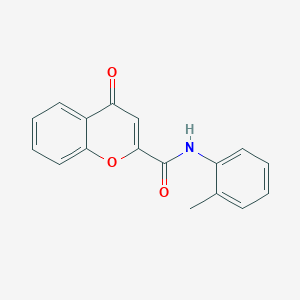
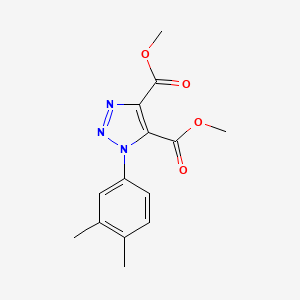
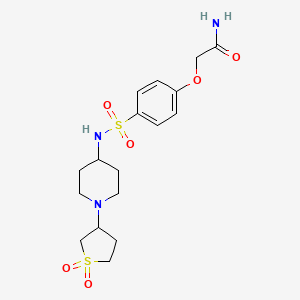
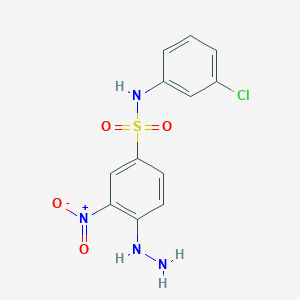

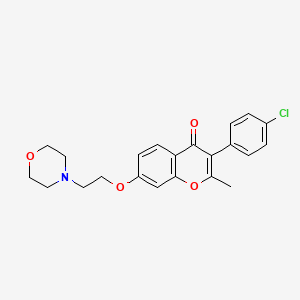
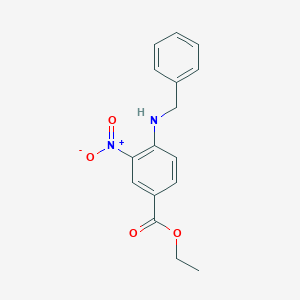
![N-cyclopentyl-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2969258.png)
